molecular formula C22H20ClNO5S2 B12017921 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B12017921
M. Wt: 478.0 g/mol
InChI Key: GEPXSWUSCNFHMB-XDHOZWIPSA-N
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Description

3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thiazolidinone ring, a chlorobenzyl ether, and a propanoic acid moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multi-step organic reactions

    Thiazolidinone Core Formation: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid under basic conditions.

    Etherification: The chlorobenzyl ether group is introduced through a nucleophilic substitution reaction between 2-chlorobenzyl chloride and a phenolic compound.

    Aldol Condensation: The ethoxybenzylidene group is added via an aldol condensation reaction between an aldehyde and a ketone in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the intermediate products through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the thiazolidinone core.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NaOH, KCN)

    Hydrolysis Conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) solutions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.

    DNA: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
  • 3-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
  • 3-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Uniqueness

The uniqueness of 3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClNO5S2

Molecular Weight

478.0 g/mol

IUPAC Name

3-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H20ClNO5S2/c1-2-28-18-11-14(7-8-17(18)29-13-15-5-3-4-6-16(15)23)12-19-21(27)24(22(30)31-19)10-9-20(25)26/h3-8,11-12H,2,9-10,13H2,1H3,(H,25,26)/b19-12+

InChI Key

GEPXSWUSCNFHMB-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=CC=C3Cl

Origin of Product

United States

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